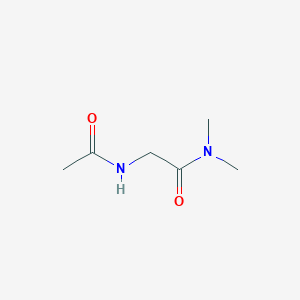

2-acetamido-N,N-dimethylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)7-4-6(10)8(2)3/h4H2,1-3H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVISOPSRUBVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n Dimethylacetamide

Catalytic Amidation Routes

Catalytic amidation represents a significant advancement in the synthesis of amides, offering improved reaction rates, higher yields, and more environmentally benign processes compared to traditional methods. These routes for N,N-dimethylacetamide synthesis primarily involve the reaction of an acetyl source with dimethylamine (B145610) in the presence of a catalyst.

Acetic Acid and Dimethylamine Condensation with Heterogeneous Catalysts

The direct condensation of acetic acid and dimethylamine is a common industrial method for producing N,N-dimethylacetamide. stackexchange.com This reaction typically proceeds through the formation of a dimethylamine acetate (B1210297) salt, which is then dehydrated to yield the final amide product. fishersci.co.uk The use of heterogeneous catalysts is crucial in accelerating the dehydration step, which is often the rate-limiting part of the process.

A variety of inorganic salts have demonstrated catalytic activity in the synthesis of N,N-dimethylacetamide from acetic acid and dimethylamine. chemguide.co.uk Lewis acidic metal salts are particularly effective in this regard. For instance, catalysts such as zinc chloride, zinc acetate, magnesium chloride, and aluminum chloride have been successfully employed. fishersci.co.uk These catalysts facilitate the dehydration of the intermediate dimethylamine acetate salt. The reaction is typically carried out at temperatures ranging from 150 to 190 °C. The use of these catalysts can significantly shorten reaction times and improve the yield and selectivity of the desired product. chemguide.co.uk

| Catalyst | Purity of DMAC | Reference |

| Zinc Chloride | 99.95% | |

| Aluminum Chloride | 99.40% | fishersci.co.uk |

This table presents data on the purity of N,N-dimethylacetamide (DMAC) achieved with different inorganic salt catalysts.

Methyl Acetate Transamidation with Dimethylamine

An alternative route to N,N-dimethylacetamide is through the transamidation of methyl acetate with dimethylamine. youtube.comgoogle.com This method can produce N,N-dimethylacetamide in nearly quantitative yields (99%) with respect to methyl acetate. youtube.comresearchgate.net The reaction is typically carried out in the presence of a basic catalyst, such as sodium methoxide. google.comgoogle.com The process involves continuously reacting methyl acetate with dimethylamine, followed by a multi-stage distillation to separate and purify the product. youtube.comresearchgate.net

A continuous process for this reaction has been developed where a methanolic solution of methyl acetate is reacted with dimethylamine. google.comgoogle.com The subsequent distillative workup is designed to first remove methanol (B129727) and other low-boiling components before the final purification of N,N-dimethylacetamide. google.comgoogle.com

Acetyl Chloride Acylation with Nanoscale Solid Base Catalysts

The reaction of acetyl chloride with dimethylamine is a well-established laboratory method for the synthesis of N,N-dimethylacetamide. youtube.com This acylation reaction is typically rapid and exothermic. researchgate.net The reaction produces hydrogen chloride (HCl) as a byproduct, which readily reacts with the dimethylamine reactant to form a salt. researchgate.net To prevent this and drive the reaction to completion, a base is generally required to neutralize the generated HCl. researchgate.net Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. researchgate.net

While the use of solid base catalysts offers advantages in terms of separation and catalyst recycling, specific research detailing the application of nanoscale solid base catalysts for the synthesis of N,N-dimethylacetamide from acetyl chloride and dimethylamine is not extensively documented in the available literature. However, the principle of using a solid base to scavenge the HCl byproduct remains a viable strategy for this synthetic route.

Process Intensification through Reactive Distillation

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. Reactive distillation is a prime example of process intensification, where the chemical reactor and the distillation column are combined into a single unit. This integration offers several advantages, including increased conversion, improved selectivity, better heat management, and reduced capital and operating costs. chemguide.co.uk

The synthesis of N,N-dimethylacetamide from acetic acid and dimethylamine is particularly well-suited for reactive distillation. chemguide.co.uk In this process, the reactants are fed into the column, and as the reaction proceeds, the products are continuously separated. Water, a byproduct of the reaction, can be removed from the top of the column, which shifts the reaction equilibrium towards the formation of the amide, thereby increasing the conversion of acetic acid. This technique effectively overcomes the challenge of the azeotrope that can form between N,N-dimethylacetamide and acetic acid. chemguide.co.uk

| Parameter | Value | Reference |

| Reaction Temperature | 150-190 °C | |

| Pressure | Normal | |

| Final Product Purity | ≥99.90% |

This table summarizes typical process parameters for the synthesis of N,N-dimethylacetamide using reactive distillation.

Base-Mediated Synthesis of N-Acylated Products (e.g., Michael Addition)

The synthesis of N-acylated products from N,N-dimethylacetamide hinges on the generation of a carbanion intermediate, which can then react with suitable electrophiles. The protons on the acetyl methyl group of DMAc are weakly acidic, with a pKa value of approximately 29.4, necessitating the use of a very strong base for their removal. rsc.org Once formed, this nucleophilic intermediate can participate in a variety of bond-forming reactions, including conjugate additions like the Michael reaction.

The Michael addition is a widely used method for forming carbon-carbon bonds in a mild and efficient manner. google.com In the context of DMAc, this reaction involves the 1,4-addition of the DMAc enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. rsc.orggoogle.com This process leads to the formation of a new carbon-carbon bond at the β-carbon of the acceptor, yielding a 1,5-dicarbonyl compound derivative.

Table 1: Key Components in the Michael Addition of N,N-Dimethylacetamide

| Component | Role | Examples |

|---|---|---|

| N,N-Dimethylacetamide (DMAc) | Michael Donor (after deprotonation) | CH₃C(O)N(CH₃)₂ |

| Strong Base | Deprotonating Agent | Lithium Diisopropylamide (LDA) |

The reaction proceeds via the deprotonation of DMAc to form a lithium enolate, which then attacks the electrophilic alkene of the Michael acceptor. google.com Subsequent protonation of the resulting enolate yields the final N-acylated product.

The critical step in utilizing DMAc as a nucleophile is the deprotonation of the acetyl methyl group. Due to the low acidity of these protons, a powerful, non-nucleophilic base is required to achieve efficient enolate formation without competing side reactions, such as addition to the carbonyl group of DMAc itself.

Lithium diisopropylamide (LDA) is a prominent and widely used strong base in organic synthesis, ideally suited for this purpose. acs.orgwikipedia.org It is a sterically hindered, non-nucleophilic base that is strong enough to irreversibly deprotonate weak carbon acids like DMAc. acs.org The pKa of diisopropylamine (B44863), the conjugate acid of LDA, is approximately 36, making LDA sufficiently basic to quantitatively convert DMAc to its corresponding lithium enolate. acs.org

Table 2: Properties of Lithium Diisopropylamide (LDA)

| Property | Value |

|---|---|

| Chemical Formula | LiN(CH(CH₃)₂)₂ |

| Molar Mass | 107.12 g/mol |

| pKa of Conjugate Acid | ~36 |

| Common Solvent | Tetrahydrofuran (B95107) (THF) |

The deprotonation is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (THF). acs.org This helps to control the reactivity of the organolithium species and prevent decomposition. The LDA itself is usually prepared in situ by treating diisopropylamine with n-butyllithium. acs.org The resulting DMAc enolate can then be treated with an appropriate electrophile, such as a Michael acceptor, to form the desired N-acylated product. rsc.org The use of a slight excess of LDA can ensure complete deprotonation of the starting material. acs.org

Elucidation of Reaction Mechanisms and Chemical Reactivity of N,n Dimethylacetamide

Hydrolytic Cleavage Pathways of the Acyl-N Bond

The cleavage of the acyl-N bond in N,N-dimethylacetamide (DMAc) is a fundamental reaction that proceeds through different mechanisms depending on the pH of the environment.

CH₃CON(CH₃)₂ + H₂O + HCl → CH₃COOH + (CH₃)₂NH₂⁺Cl⁻ wikipedia.org

This mechanism is characteristic of the hydrolysis of N,N-disubstituted amides in the presence of acid. wikipedia.org

In basic environments, the hydrolysis of N,N-dimethylacetamide proceeds via a nucleophilic acyl substitution mechanism. pearson.commasterorganicchemistry.com The hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. pearson.com This initial attack leads to the formation of a tetrahedral intermediate. pearson.commasterorganicchemistry.com This intermediate is unstable and collapses, resulting in the cleavage of the carbon-nitrogen bond. pearson.com The final products of this reaction are a carboxylate ion and dimethylamine (B145610). pearson.com Due to the presence of excess hydroxide ions in the basic medium, the carboxylic acid product is deprotonated to form the carboxylate. pearson.commasterorganicchemistry.com

Stability and Resistance to Strong Bases

A noteworthy characteristic of N,N-dimethylacetamide is its considerable stability and resistance to strong bases. wikipedia.orgacs.org This stability makes it a valuable solvent for reactions that require the use of strong bases, such as sodium hydroxide. wikipedia.orgchemicalbook.com While amides can be hydrolyzed under basic conditions, the reaction rate for N,N-dimethylacetamide is significantly slower compared to other amides and esters. For instance, the second-order rate constant for the alkaline hydrolysis of N,N-dimethylacetamide is only three times greater than that of N-methyl β-lactam. researchgate.net This resistance to basic hydrolysis is a key property that distinguishes it from many other polar aprotic solvents.

Reactivity with Electrophilic Species

N,N-dimethylacetamide can also react with various electrophilic species, showcasing the nucleophilic character of its constituent atoms. nih.govmdpi.com

Studies on the dediazoniation of 2,4,6-trimethylbenzenediazonium ion in concentrated aqueous solutions of N,N-dimethylacetamide have provided insights into its reactivity with highly reactive electrophiles. acs.orgresearchwithrutgers.com The reaction proceeds through a heterolytic dediazoniation mechanism, which involves the rate-determining loss of a nitrogen molecule (N₂) to form an aryl cation intermediate. acs.orgresearchwithrutgers.comresearchgate.net This highly reactive aryl cation is then trapped by nucleophiles present in the solution, including water and the N,N-dimethylacetamide molecule itself. acs.orgresearchwithrutgers.com

Both the oxygen and nitrogen atoms of the amide group in N,N-dimethylacetamide can act as nucleophilic sites in trapping the aryl cation intermediate. acs.orgresearchwithrutgers.com Research has shown that the aryl cation is only 10-40% more selective towards water than the amide oxygen. acs.orgresearchwithrutgers.com However, it exhibits a significantly higher selectivity (more than 10 times) for water over the amide nitrogen. acs.orgresearchwithrutgers.com Interestingly, while the aryl cation shows some selectivity towards the nitrogen of acetamide (B32628) and N-methylacetamide, no product resulting from the reaction with the nitrogen of N,N-dimethylacetamide has been detected within the limits of HPLC detection. acs.orgresearchwithrutgers.com This suggests a steric hindrance or electronic effect that reduces the nucleophilicity of the nitrogen atom in N,N-dimethylacetamide in this specific reaction. The trapping of the aryl cation by the amide oxygen leads to the formation of aryl imidates, which subsequently hydrolyze to form an aryl ester and an amine, or a phenol (B47542) and an amide. acs.orgresearchwithrutgers.com

Catalytic Functionalities in Organic Transformations

N,N-Dimethylacetamide (DMAc) is a versatile compound that, beyond its role as a polar aprotic solvent, actively participates as a catalyst in a range of organic transformations. chemicalbook.comthermofisher.kratamanchemicals.com Its ability to influence reaction pathways and enhance product yields makes it a valuable component in modern synthetic chemistry. atamanchemicals.com The polar nature of DMAc allows it to function as both a solvent and a reaction catalyst, often leading to high yields and pure products in shorter reaction times. atamanchemicals.com

Cyclization Reactions

DMAc has demonstrated significant catalytic and mediating roles in various cyclization reactions, contributing to the formation of complex cyclic structures.

In a notable example of solvent-controlled photocatalytic divergent cyclization, DMAc plays a crucial role in the formation of highly functionalized cyclopentenones from alkynyl aldehydes and sulfonyl chlorides. rsc.org Density functional theory (DFT) calculations have suggested that a unique DMAc-assisted 1,2-hydrogen transfer of alkoxy radicals is a key step responsible for the formation of the cyclopentenone structure. rsc.org This contrasts with reactions carried out in other solvents like acetonitrile (B52724) and water, which lead to dihydropyranols via a C–C cleavage pathway. rsc.org

DMAc is also employed as a solvent in palladium-catalyzed carbonylative double cyclization reactions. For instance, 1,2-dibromoarenes react with 2-aminobenzyl amine under a carbon monoxide atmosphere with a palladium acetate (B1210297) catalyst in DMAc to yield isoindolo[1,2-b]quinazolin-12(10H)-one derivatives. mdpi.com

Furthermore, DMAc can act as a reactant in certain cyclization processes. For example, in the copper-catalyzed domino reactions of aryl halides with sodium azide, DMAc was found to be superior to N,N-dimethylformamide (DMF) in delivering the necessary CH fragment for the synthesis of imidazo[1,2-c]quinazolines and related heterocyclic systems. semanticscholar.org

Halogenation Processes

While primarily known as a solvent, DMAc can influence halogenation reactions. The classical synthesis of α-haloamides, for instance, involves the reaction of an α-haloacetyl halide with an amine, a reaction often performed in aprotic solvents like DMAc to facilitate the nucleophilic substitution. nih.gov

Recent advancements have shown more direct involvement. For example, N-fluorobenzenesulfonimide (NFSI) can mediate the asymmetric α-fluorination of azolium enolates, which are generated in situ from α-chloro aldehydes and an N-heterocyclic carbene (NHC) catalyst. These complex reactions, leading to chiral α-fluorinated amides, benefit from the use of polar aprotic solvents such as DMAc. nih.gov

Cyanation Reactions

DMAc is a commonly used solvent in palladium-catalyzed cyanation reactions of aryl halides, contributing to the synthesis of important aryl nitrile compounds. rsc.org In many protocols, DMAc is part of the optimized reaction conditions that lead to high yields.

For instance, the cyanation of various haloarenes using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source is effectively carried out in DMAc at elevated temperatures. One optimized system employs 1 mol% palladium acetate (Pd(OAc)₂), an N-heterocyclic carbene (NHC) ligand, and sodium carbonate in DMAc at 120 °C. This system is effective for both electron-rich and electron-deficient aryl iodides and bromides. rsc.org

In some cases, DMAc's role extends beyond that of a simple solvent. While in many cyanation reactions using DMF, the solvent itself can act as a source of the cyano group, reactions in DMAc typically rely on an external cyanide source. semanticscholar.orgmdpi.com However, the choice of solvent is critical; for example, the reaction of indole (B1671886) with copper(I) iodide (CuI) under oxidative and acidic conditions in DMAc leads to C3-formylation, whereas the same reaction in DMF results in C3-cyanation. semanticscholar.orgmdpi.com

Table 1: Selected Palladium-Catalyzed Cyanation Reactions in DMAc

| Aryl Halide Substrate | Cyanide Source | Catalyst System | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodides/Bromides | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂, NHC ligand, Na₂CO₃ | 120 | Good to Excellent | rsc.org |

| Aryl Chlorides | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂, NHC ligand, Na₂CO₃ | 120 | Moderate | rsc.org |

Alkylation Reactions

DMAc can serve as both a substrate and a mediator in alkylation reactions, particularly in the formation of C-C bonds at the α-position to the carbonyl group. A significant strategy in this area is the "borrowing hydrogen" or "hydrogen autotransfer" method, which allows primary alcohols to be used as alkylating agents.

Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been identified as effective catalysts for the direct α-alkylation of DMAc with primary alcohols. researchgate.net The proposed mechanism involves the initial oxidation of the primary alcohol to an aldehyde by the Ru-NHC catalyst. This is followed by a base-mediated condensation of the aldehyde with the enolate of DMAc to form an α,β-unsaturated amide intermediate. Finally, the ruthenium hydride species, formed during the initial alcohol oxidation, reduces the C=C double bond of the unsaturated amide to yield the α-alkylated product. researchgate.net

Base-promoted alkylation of DMAc has also been achieved with manganese, rhodium, or nickel catalysts in conjunction with potassium tert-butoxide, using primary alcohols as the alkylating agents. nih.gov

Table 2: Transition-Metal-Catalyzed α-Alkylation of N,N-Dimethylacetamide with Alcohols

| Catalyst System | Base | Alcohol Type | Temperature (°C) | Key Features | Reference |

| Ru-NHC | Not specified | Primary | Not specified | Borrowing hydrogen method | researchgate.net |

| Mn, Rh, or Ni | t-BuOK | Primary | Not specified | Hydrogen transfer mechanism | nih.gov |

| Ir complexes | Not specified | Primary | 80 | Effective at lower temperatures | researchgate.net |

Dehydrogenation Reactions

DMAc serves as an effective solvent and potential promoter in catalytic dehydrogenation reactions. A notable application is the palladium on activated carbon (Pd/C) catalyzed dehydrogenation of substituted cyclohexanones to the corresponding phenols. nih.gov This process is highly attractive as it produces molecular hydrogen (H₂) as a clean byproduct without the need for stoichiometric oxidants or hydrogen acceptors. nih.gov

In a typical procedure, the reaction is carried out with 5 mol% Pd/C in DMAc at elevated temperatures (e.g., 150 °C). The addition of a catalytic amount of a base, such as potassium carbonate (K₂CO₃), and conducting the reaction under an atmosphere containing a small percentage of hydrogen has been shown to further improve the reaction efficiency and yield. nih.gov The role of DMAc is crucial for the success of this transformation, providing a high-boiling, polar medium that facilitates the catalytic cycle. nih.gov

Intramolecular Dynamics: C-N Bond Rotational Barriers and Isomerization

The chemical structure of N,N-dimethylacetamide features a significant barrier to rotation around the carbon-nitrogen (C-N) amide bond. This restricted rotation is a fundamental aspect of its intramolecular dynamics and has been extensively studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. montana.edugac.edu

This rotational barrier arises from the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group's π-system. msu.edu This creates a partial double bond character for the C-N bond, as depicted by its resonance structures. msu.edu

Due to this restricted rotation, the two methyl groups attached to the nitrogen atom are non-equivalent at room temperature. msu.edugustavus.edu One methyl group is cis to the carbonyl oxygen, while the other is trans. This non-equivalence results in two distinct signals for these methyl protons in the ¹H-NMR spectrum at room temperature. montana.edu

As the temperature is increased, the rate of rotation around the C-N bond increases. gac.edu If the temperature is raised sufficiently, the two methyl groups begin to exchange their environments rapidly on the NMR timescale. This increased rate of exchange causes the two separate NMR signals to broaden and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature. gustavus.edumontana.edu

By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the rate constant (k) for the isomerization process at different temperatures. gac.edumontana.edu From these rate constants, the activation energy (Ea), or the rotational barrier, for the cis-trans isomerization can be determined using the Arrhenius equation. montana.edu The rotational barrier for DMAc is typically found to be in the range of 3-20 kcal/mol. gac.edu

Advanced Spectroscopic Characterization and Structural Analysis of N,n Dimethylacetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for investigating the complex intermolecular interactions involving DMAc.

FTIR spectroscopy is highly sensitive to changes in the vibrational modes of a molecule upon interaction with other species. Studies on DMAc have revealed detailed insights into hydrogen bonding and ion-solvent interactions.

Hydrogen Bonding: In pure DMAc, molecules can form dimeric structures stabilized by weak C–H···O=C hydrogen bonds. acs.orgnih.gov This is evidenced by the presence of distinct bands in the carbonyl stretching (ν(C=O)) region of the infrared spectrum. Quantum chemical calculations have assigned the band at approximately 1660 cm⁻¹ to monomeric DMAc, while a lower frequency band at 1642 cm⁻¹ is attributed to the dimeric form. acs.orgnih.gov The interaction of DMAc with protic solvents like alcohols has also been investigated. The formation of 1:1 and 1:2 complexes between DMAc and various alcohols in a carbon tetrachloride solution was studied, with the rate of change in the C=O bond moment increasing with the acidity of the alcohol. pku.edu.cn Similarly, studies of DMAc-water complexes show that the oxygen atom of the amide can accommodate two water molecules, forming hydrogen bonds that influence the vibrational frequencies. cdnsciencepub.com

Ion-Solvent Interactions: The interaction between DMAc and dissolved ions is crucial for its application as a solvent for salts and polymers. When lithium chloride (LiCl) is dissolved in DMAc, a solvent system capable of dissolving cellulose, FTIR analysis shows that only about half of the DMAc molecules directly interact with the LiCl in concentrated solutions. acs.orgnih.gov The solvation of cations like Li⁺ causes a polarization of the C=O bond, leading to a downshift of the carbonyl stretching frequency. researchgate.net

Studies on various metal perchlorates in propan-1-ol show that complexation occurs via the carbonyl oxygen of DMAc. rsc.orgrsc.org The OC-N stretching and O-C-N bending frequencies were observed to vary systematically with the electrostatic potential at the surface of the cation, supporting the electrostatic stabilization of negative charge on the carbonyl oxygen by the cation. rsc.orgrsc.org Furthermore, investigations into the interactions between ammonium-based ionic liquids and DMAc have shown that hydrogen bonding and ion-ion interactions are significant, with their strength depending on the alkyl chain length of the cation. acs.org

| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Monomeric DMAc | ν(C=O) | 1660 | acs.orgnih.gov |

| Dimeric DMAc | ν(C=O) | 1642 | acs.orgnih.gov |

| DMAc-Li⁺ Complex | ν(C=O) | 1621.9 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for studying dynamic processes in molecules, including restricted rotation around chemical bonds.

Due to the partial double bond character of the C-N amide bond, rotation of the -N(CH₃)₂ group in DMAc is restricted. montana.edugustavus.edu This restriction results in two magnetically non-equivalent N-methyl groups: one is cis to the carbonyl oxygen, and the other is trans. winthrop.edu At room temperature, the ¹H NMR spectrum shows two distinct singlets for these methyl groups. montana.edugustavus.edu

As the temperature increases, the rate of rotation around the C-N bond increases. winthrop.edugac.edu This chemical exchange process causes the two separate NMR peaks to broaden. gustavus.edu At a specific temperature, known as the coalescence temperature (Tc), the two broadened peaks merge into a single broad signal. winthrop.edu Above the coalescence temperature, as the rotation becomes even faster on the NMR timescale, this single peak sharpens. winthrop.edugac.edu

By analyzing the changes in the NMR line shapes as a function of temperature, the rate constant (k) for the rotational isomerization can be determined at different temperatures. gac.eduacs.org This allows for the calculation of the kinetic parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the Arrhenius activation energy (Ea). montana.eduwinthrop.edu This method provides crucial information on the energy required to overcome the rotational barrier, which is often used to model conformational changes in more complex structures like peptides. winthrop.edu

| Parameter | Value | Reference |

|---|---|---|

| ΔH‡ | 83.68 kJ/mol | winthrop.edu |

| ΔS‡ | 19.66 J/(K·mol) | winthrop.edu |

| Ea | 86.19 kJ/mol | winthrop.edu |

Electron Diffraction Techniques for Gas-Phase Molecular Structure

Gas Electron Diffraction (GED) is a primary method for determining the precise geometric structure of molecules in the gas phase, free from intermolecular forces present in condensed phases. wikipedia.org

The molecular structure of N,N-dimethylacetamide has been determined using gas electron diffraction. researchgate.net The analysis of GED data provides information on bond lengths, bond angles, and torsional angles, which define the molecule's equilibrium geometry.

For DMAc, a key structural feature is the configuration of the nitrogen atom and the orientation of the dimethylamino group. GED studies have shown that the configuration around the nitrogen atom is not perfectly planar. A rigid model analysis resulted in a nonplanar configuration at the nitrogen atom, with the sum of the bond angles around nitrogen (ΣαN) being 354.1(17)°. researchgate.net This indicates a slight pyramidalization of the nitrogen atom. The experimental data could also be fitted using a dynamic model that considers a very flat double-minimum potential for the out-of-plane motion of the nitrogen atom, suggesting the molecule is pseudoplanar. researchgate.net These precise structural parameters are essential for calibrating and validating theoretical models of amides.

| Parameter | Value | Reference |

|---|---|---|

| Sum of N bond angles (ΣαN) | 354.1(17)° | researchgate.net |

Electronic Spectroscopy for Complexation Studies

Electronic spectroscopy, typically UV-Vis spectrophotometry, is used to study the formation and stoichiometry of metal complexes in solution by observing changes in the electronic absorption spectra.

Studies on the formation of nickel(II) chloro and thiocyanato complexes in DMAc have been conducted using spectrophotometry. elsevierpure.compsu.edu The addition of chloride or thiocyanate (B1210189) ions to a solution of Ni(II) in DMAc leads to the stepwise formation of complexes such as [NiCl(DMA)₅]⁺, [NiCl₂(DMA)₂], [NiCl₃(DMA)]⁻, and [NiCl₄]²⁻. elsevierpure.com Each of these species has a characteristic electronic spectrum.

The spectra indicate that the geometry around the nickel(II) ion changes during the complexation. For example, the initial solvated ion, [Ni(DMA)₆]²⁺, is octahedral, while the final complex, [NiCl₄]²⁻, is tetrahedral. elsevierpure.com Interestingly, intermediate complexes like [NiCl]⁺ and [NiCl₂] exhibit distinct absorption bands and are strongly thermochromic, suggesting the existence of equilibria between structures with different coordination numbers (e.g., between six- and five-coordinate or five- and four-coordinate species). elsevierpure.com These studies highlight that steric hindrance from the acetyl methyl groups of DMAc molecules can lead to the formation of unusual coordination structures and influences the thermodynamics of complexation. elsevierpure.compsu.edu

| Complex | Coordination Geometry | Reference |

|---|---|---|

| [Ni(DMA)₆]²⁺ | Octahedral | elsevierpure.com |

| [NiCl₃(DMA)]⁻ | Tetrahedral | elsevierpure.com |

| [NiCl₄]²⁻ | Tetrahedral | elsevierpure.com |

UV-Visible Spectroscopy in Charge-Transfer Complex Formation

The formation of charge-transfer (CT) complexes involving N,N-dimethylacetamide (DMAc) and its derivatives can be effectively studied using UV-Visible spectroscopy. This technique provides insights into the electronic interactions between the electron-donating amide and various electron-accepting molecules. The appearance of a new absorption band, distinct from those of the individual donor and acceptor molecules, is a characteristic feature of CT complex formation.

Detailed research has explored the charge-transfer complexation of amides with different acceptors. For instance, N,N-dimethylacetamide has been shown to form a charge-transfer complex with iodine. raco.catraco.cat The formation of this complex is evident from the change in the color of the iodine solution from pink to yellow upon the addition of DMAc and the appearance of a new band in the UV-Vis spectrum. raco.cat The original iodine band at 515 nm diminishes, and a new band emerges at shorter wavelengths, indicating the formation of the CT complex. raco.cat The stability of such complexes can be quantified by the formation constant (KCT), which for the DMAc-iodine complex was found to be significant, suggesting a strong interaction. raco.catraco.cat The interaction is believed to occur between the carbonyl group (C=O) of the amide and the iodine molecule. raco.cat

Furthermore, studies on donor-acceptor systems incorporating an amide bridge have utilized UV-Vis absorption spectroscopy to investigate intramolecular electron delocalization. researchgate.net These studies reveal that the polarization across the molecule, facilitated by the amide linker, is influenced by the electron-donating and -accepting strengths of the substituents. researchgate.net

In the context of more complex systems, such as those involving metal-organic frameworks (MOFs), N,N-dimethylacetamide can be a component of the framework. The entrapment of electron-donating guest molecules within the MOF containing electron-accepting units can lead to the formation of MOF-guest charge-transfer complexes. rsc.org Spectroscopic analysis confirms the charge transfer between the guest molecules and the framework. rsc.org

The table below summarizes key findings from UV-Visible spectroscopic studies on charge-transfer complexes involving amides.

| Donor | Acceptor | Solvent | λmax of CT Band (nm) | Key Findings |

| N,N-dimethylacetamide (DMAc) | Iodine | Carbon Tetrachloride | Shift to shorter wavelengths from 515 nm | Formation of a stable charge-transfer complex with a high formation constant (KCT = 12479 M-1). raco.cat |

| Amide-bridged push-pull molecules | Various | Cyclohexane to other solvents | Dependent on solvent polarity | Solvatochromic shifts in UV-Vis absorption support polarization across the amide bridge. researchgate.net |

| Bupivacaine and its analogs | Dinitrobenzoyl acceptors | 50/50 water/acetonitrile (B52724) | Red-shift to 284 nm | Formation of π-π charge transfer complexes confirmed by red-shifted λmax. nih.gov |

| Porphyrin-anthraquinone dyads | Intramolecular | Dichloromethane | Not specified | Fluorescence quenching suggests intramolecular electron transfer from the porphyrin to the anthraquinone (B42736) moiety. asianpubs.org |

It is important to note that while the focus here is on "2-acetamido-N,N-dimethylacetamide," much of the available detailed research on UV-Visible spectroscopy of charge-transfer complexes has been conducted on the parent compound, N,N-dimethylacetamide, and other related amide structures. These studies, however, provide a strong basis for understanding the expected behavior of "this compound" in similar charge-transfer interactions. The presence of the additional acetamido group may influence the electron-donating ability of the molecule and thus the characteristics of the resulting charge-transfer complexes.

Based on a comprehensive review of scientific literature, a significant discrepancy has been identified between the subject of your request, "this compound," and the specified outline detailing theoretical and computational studies.

The chemical compound This compound is a valid, known substance with the CAS Number 29824-30-4. fluorochem.co.ukbldpharm.comkolabshop.comambeed.comsigmaaldrich.com However, extensive searches for theoretical and computational research, such as Hartree-Fock methods, Density Functional Theory (DFT) applications, and Molecular Dynamics (MD) simulations, have found no evidence of such studies being performed on this specific compound.

Instead, the body of research corresponding to the methodologies outlined in your request has been conducted on a different, though structurally related, compound: N,N-dimethylacetamide (DMA) . niscpr.res.inaip.orgsioc-journal.cnarabjchem.orgmdpi.comrsc.orgresearchgate.net This includes studies on molecular structure, energetics, solvent interactions, and hydrogen bonding networks.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline, as the research described in the outline was not performed on this compound.

Please clarify how you would like to proceed:

Proceed with an article on N,N-dimethylacetamide , which would align with the scientific research for the theoretical and computational topics in your outline.

Request a new article on this compound , for which the content would be limited to available data (e.g., chemical properties) and would not fit the current detailed outline of computational studies.

Theoretical and Computational Studies on N,n Dimethylacetamide

Analysis of Electronic Structure and Bonding

The electronic structure and bonding in N,N-dimethylacetamide are central to understanding its reactivity and physical properties. Computational studies have provided significant insights into the charge distribution, orbital interactions, and the nature of the amide linkage within the molecule.

Charge Distribution and Orbital Interactions

Theoretical analyses have revealed the nuanced distribution of electron density within the DMA molecule. The carbonyl group (C=O) is a key feature, with the oxygen atom being more electronegative than the carbon atom, leading to a polar covalent bond and a significant dipole moment for the molecule. msu.edu Studies employing quantum chemical calculations, such as Density Functional Theory (DFT), have quantified the partial charges on each atom, confirming the electron-rich nature of the carbonyl oxygen and the electron-deficient character of the carbonyl carbon. orientjchem.orgorientjchem.org

The Highest Occupied Molecular Orbital (HOMO) in DMA is primarily located on the amide nitrogen, while the Lowest Unoccupied Molecular Orbital (LUMO) is mainly associated with the carbonyl group, specifically the π*C=O orbital. researchgate.net This distribution highlights the role of the nitrogen as an electron donor and the carbonyl carbon as an electron acceptor in chemical reactions. msu.eduresearchgate.net

Resonance Effects in Amide Linkages

The concept of resonance is crucial to describing the electronic structure of the amide bond in N,N-dimethylacetamide. The delocalization of the nitrogen lone pair into the carbonyl group can be represented by two main resonance structures. msu.eduresearchgate.net This resonance results in a C-N bond that is shorter and more rigid than a typical single bond, leading to a significant rotational barrier. researchgate.net

Computational studies have quantified the resonance stabilization energy in DMA to be approximately 70-71 kJ mol−1 (about 16-17 kcal mol−1). researchgate.net This value is comparable to the experimentally determined rotational barrier around the C(O)-N bond. researchgate.net The degree of resonance can be influenced by substituents on the nitrogen atom. For example, substitution with two electronegative atoms can significantly reduce the resonance stabilization to as low as 50% of that in DMA, leading to a more pyramidal nitrogen atom. mdpi.commdpi.comnih.gov However, in DMA itself, the heavy atom skeleton is found to be planar or very close to planar, which maximizes the overlap between the nitrogen lone pair and the carbonyl π system. acs.orgacs.org

The partial double bond character of the C-N bond is a direct consequence of this resonance and is a key factor in the chemical behavior of amides, influencing their reactivity and role in biological systems. acs.org

Prediction of Spectroscopic Properties from Computational Models

Computational models have proven to be invaluable for predicting and interpreting the spectroscopic properties of N,N-dimethylacetamide, particularly its infrared (IR) spectrum.

Infrared Absorption Spectra Prediction from Time Correlation Functions

One advanced computational method for predicting infrared absorption spectra is through the use of ab initio molecular dynamics (MD) simulations coupled with the calculation of time correlation functions of the system's dipole moment. acs.org This approach allows for the simulation of the vibrational motions of the molecule in a dynamic environment, such as in a liquid state or in solution.

The infrared spectrum is obtained by performing a Fourier transform of the time correlation function of the total dipole moment of the system. acs.org This method has been successfully applied to amides like N-methylacetamide, a close relative of DMA, to reproduce and assign experimental IR bands. acs.org The simulations can distinguish between different conformations and the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. acs.orgacs.org

For N,N-dimethylacetamide, quantum chemical calculations have been used to assign the vibrational bands observed in experimental FTIR spectra. acs.org For example, calculations have helped to assign the bands in the C=O stretching region to monomeric and dimeric structures of DMA, which are stabilized by weak C–H···O=C hydrogen bonds. acs.org The interaction with solvents or ions can also be modeled, showing shifts in the vibrational frequencies that are consistent with experimental observations. For instance, the interaction of Li+ with the carbonyl oxygen of DMA leads to a downshift in the C=O stretching frequency. researchgate.net

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. acs.org Methods like Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP) have shown good agreement with experimental vibrational spectra for amides. acs.orgniscpr.res.in These computational techniques not only predict the spectra but also provide a detailed molecular-level understanding of the origins of the observed vibrational modes. acs.org

Synthesis and Investigation of N,n Dimethylacetamide Derivatives and Analogues

Design and Synthesis of Functionalized Amide Derivatives

The core structure of N,N-dimethylacetamide serves as a versatile scaffold for the development of a wide range of functionalized amide derivatives. Research efforts have focused on creating novel analogues with specific chemical properties through various synthetic strategies.

The synthesis of phenoxy acetamide (B32628) analogues represents a significant area of investigation. A notable example is the compound 2-[4-(acetamido)phenoxy]-N,N-dimethylacetamide. The crystal structure of this compound has been determined through X-ray crystallography, revealing key conformational details. researchgate.net While the specific synthesis details are noted to be published separately, the structural analysis provides foundational data for understanding its molecular geometry. researchgate.net The molecule crystallizes in a monoclinic system, and its stability is enhanced by intermolecular hydrogen bonds. researchgate.net

Research into similar structures, such as 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides, has also been conducted, involving their synthesis and biological evaluation as enzyme inhibitors. nih.gov These synthetic pathways often involve the reaction of a substituted phenol (B47542) with a haloacetamide derivative.

Table 1: Crystal Data for 2-[4-(Acetamido)phenoxy]-N,N-dimethylacetamide researchgate.net This table summarizes the crystallographic data obtained for the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.350 (6) |

| b (Å) | 17.604 (9) |

| c (Å) | 8.197 (5) |

| β (°) | 97.549 (18) |

| Volume (ų) | 1194.5 (13) |

| Z | 4 |

Cinnamamides, which are valuable building blocks in medicinal chemistry and natural product synthesis, can be efficiently prepared using N,N-dimethylacetamide as a key reactant through aldol-type condensation reactions. mdpi.comresearchgate.net This approach involves the reaction of N,N-dimethylacetamide with various aromatic aldehydes.

One effective method utilizes polyphosphoric acid (PPA) as both a promoter and a dehydrating agent. mdpi.comresearchgate.net In this process, an aromatic aldehyde reacts with N,N-dimethylacetamide in a solvent like DMF under reflux conditions to yield the corresponding (E)-N,N-dimethylcinnamamide. mdpi.comresearchgate.net Another variant involves using diethyl carbonate as a dehydrating agent in the presence of a base at elevated temperatures. researchgate.net These methods provide a direct route to cinnamides, often with good to excellent yields. mdpi.comresearchgate.net

Table 2: Optimized Conditions for PPA-Promoted Cinnamamide Synthesis researchgate.net This table presents the optimized reaction conditions for the synthesis of (E)-N,N-dimethyl-3-phenylacrylamide (cinnamide 3a) from benzaldehyde (B42025) and N,N-dimethylacetamide.

| Reactant 1 | Reactant 2 | Promoter (Equiv.) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzaldehyde | N,N-dimethylacetamide | PPA (1) | DMF | Reflux | 6 | 79 |

The exploration of amide derivatives extends to the synthesis of complex heterocyclic structures. Among these, 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-ones are notable. These compounds have been synthesized from amino acid precursors such as valine and ephedrine. researchgate.netresearchgate.net For instance, the cis-(-)-tetrahydrooxadiazinone derived from (-)-ephedrine has been identified as a monoamine oxidase inhibitor. researchgate.net The synthesis of these heterocyclic systems showcases the utility of amide-related functionalities in constructing diverse molecular architectures. researchgate.netniscair.res.in

Phosphonoacetamides are important reagents in synthetic organic chemistry, particularly for their use in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used variation of the Wittig reaction for forming alkenes. researchgate.netnumberanalytics.com The Wittig reaction and its variants are pivotal for creating carbon-carbon double bonds with high stereoselectivity and a precisely defined location, which is a significant advantage over many elimination reactions. libretexts.orgmnstate.edulibretexts.org

The HWE reaction employs phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. The synthesis of chiral phosphonoacetamides and their subsequent application in HWE reactions allow for the creation of α,β-unsaturated amides with high diastereoselectivity. researchgate.net These reactions typically involve the olefination of aldehydes and ketones, proceeding through an oxaphosphetane intermediate to yield the final alkene product and a water-soluble phosphate (B84403) byproduct, simplifying purification. numberanalytics.com

Identification and Characterization of Transformation Products

Understanding the degradation pathways of N,N-dimethylacetamide is crucial. Studies have identified several key intermediates that form as the compound is metabolized or degraded.

The primary metabolic pathway for N,N-dimethylacetamide involves sequential N-demethylation. chemicalbook.comindustrialchemicals.gov.au In animal studies using radiolabeled N,N-dimethylacetamide, the major metabolites identified in urine were N-methylacetamide (MMAC), N-hydroxymethylacetamide, and acetamide. chemicalbook.comwho.intoecd.org This indicates that the body metabolizes the compound by first removing one methyl group to form N-methylacetamide, which can be further metabolized. nih.gov N-hydroxymethylacetamide is also a recognized metabolite, formed through hydroxylation. chemicalbook.comindustrialchemicals.gov.auindustrialchemicals.gov.au Ultimately, the degradation can lead to the formation of the parent compound, acetamide. chemicalbook.comwho.int

Photocatalytic degradation studies have also confirmed the formation of these compounds as intermediates. deswater.com The identification of these transformation products provides a clear picture of the metabolic and degradation fate of N,N-dimethylacetamide.

Table 3: Primary Urinary Metabolites of N,N-Dimethylacetamide in Rats chemicalbook.comwho.intoecd.org This table shows the approximate percentage of major metabolites of N,N-dimethylacetamide found in rat urine following oral administration.

| Metabolite | Chemical Formula | Approximate Percentage of Urinary Excretion |

|---|---|---|

| N-Methylacetamide (MMAC) | C₃H₇NO | 60–70% |

| N-Hydroxymethylacetamide | C₃H₇NO₂ | 7–10% |

| Acetamide | C₂H₅NO | 7–10% |

Compound Index

S-(Acetamidomethyl)mercapturic Acid in Metabolic Studies

In the realm of metabolic research, S-(Acetamidomethyl)mercapturic acid (AMMA) has been identified as a significant metabolite of N,N-dimethylacetamide (DMAc). nih.govhbm4eu.eu The formation of AMMA is a key step in the detoxification pathway of DMAc in the body. besjournal.comumn.edu Absorbed DMAc is metabolized in the liver, initially to N-methylacetamide (NMA). besjournal.comoup.com This intermediate then conjugates with glutathione (B108866) (GSH), a crucial endogenous antioxidant. Following this conjugation, the resulting compound undergoes further enzymatic modifications, including the removal of glutamyl and glycyl residues and subsequent N-acetylation, to form AMMA, which is then excreted in the urine. besjournal.comumn.edu

The study of AMMA has proven to be particularly valuable in the context of occupational health and exposure monitoring. Research has demonstrated that AMMA serves as a reliable biomarker for assessing exposure to DMAc. nih.gov Toxicokinetic studies have revealed that while N-methylacetamide (NMA) is a suitable biomarker for recent exposure within a single work shift, AMMA has a longer biological half-life of approximately 29 hours, compared to about 9 hours for NMA. nih.gov This longer half-life means that the concentration of AMMA in urine provides a more cumulative measure of DMAc exposure over several days, making it a valuable tool for assessing work-week exposure levels. nih.gov

Table 1: Key Metabolites of N,N-Dimethylacetamide (DMAc) and their Significance

| Metabolite | Abbreviation | Role in Metabolism | Significance in Exposure Monitoring |

| S-(Acetamidomethyl)mercapturic acid | AMMA | A major urinary metabolite formed through the mercapturic acid pathway. nih.govhbm4eu.eu | A biomarker for cumulative, multi-day exposure to DMAc due to its longer half-life. nih.gov |

| N-methylacetamide | NMA | An early and major metabolic intermediate of DMAc. besjournal.comoup.com | A biomarker for recent, single-shift exposure to DMAc. nih.gov |

| N-hydroxymethyl-N-methylacetamide | - | A metabolite of DMAc. oup.com | Studied in the context of DMAc metabolism. |

| N-hydroxymethyl acetamide | - | A further metabolite in the metabolic cascade of DMAc. oup.com | Part of the overall metabolic profile of DMAc. |

| Acetamide | - | A metabolite of DMAc. oup.com | Less correlated with atmospheric DMAc levels compared to NMA. hbm4eu.eu |

Structure-Activity Relationship Studies (e.g., Hydrotropic Solubilization)

The investigation of structure-activity relationships (SAR) for N,N-dimethylacetamide and its analogues has yielded important insights, particularly in the area of hydrotropic solubilization. Hydrotropy is a phenomenon where the aqueous solubility of a poorly soluble substance is increased by the addition of a large amount of a second substance, known as a hydrotrope. This is of significant interest in pharmaceutical sciences for enhancing the bioavailability of poorly water-soluble drugs.

Studies have shown that while N,N-dimethylacetamide itself exhibits some hydrotropic effects, its efficacy is often less pronounced compared to some of its aromatic analogues. taylorandfrancis.comkinampark.com For instance, in the solubilization of the poorly water-soluble drug paclitaxel (B517696), nicotinamide (B372718) and its derivatives have been found to be more effective hydrotropes than aliphatic amides like N,N-dimethylacetamide. taylorandfrancis.comkinampark.com

The structure of the amide plays a crucial role in its hydrotropic efficiency. Research on nicotinamide analogues has demonstrated that the nature of the substituent on the amide nitrogen significantly influences the hydrotropic properties. taylorandfrancis.com For example, increasing the hydrophobicity of the substituent on the nicotinamide, as long as sufficient water solubility is maintained, tends to enhance its hydrotropic effect. researchgate.net N,N-diethylnicotinamide, for instance, shows a markedly greater ability to solubilize paclitaxel than N,N-dimethylnicotinamide, which in turn is more effective than N-methylnicotinamide and nicotinamide itself. This suggests that the size and nature of the alkyl groups on the amide nitrogen are key determinants in the structure-activity relationship for hydrotropic solubilization. taylorandfrancis.com The self-association of the hydrotrope in aqueous solution is believed to be a contributing factor to this phenomenon. kinampark.com

Table 2: Comparative Hydrotropic Solubilization of Paclitaxel by N,N-Dimethylacetamide and its Analogues

| Hydrotropic Agent | Type | Concentration (M) | Paclitaxel Solubility (mg/mL) | Reference |

| N,N-dimethylacetamide | Aliphatic Amide | 3.5 | Low | taylorandfrancis.com |

| Nicotinamide | Aromatic Amide | 3.5 | 0.69 | taylorandfrancis.com |

| N,N-dimethylnicotinamide | Aromatic Amide | 3.5 | 1.77 | taylorandfrancis.com |

| N,N-diethylnicotinamide | Aromatic Amide | 3.5 | 39.07 | taylorandfrancis.com |

| N-picolylnicotinamide | Aromatic Amide | 3.5 | 29.44 | taylorandfrancis.com |

| N-allylnicotinamide | Aromatic Amide | - | 14.18 | taylorandfrancis.com |

Advanced Analytical Methodologies for N,n Dimethylacetamide Research

Chromatographic Techniques for Compound and Intermediate Analysis

Chromatography stands as a cornerstone for the separation and analysis of 2-acetamido-N,N-dimethylacetamide, its reaction intermediates, and potential degradation products. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it involves monitoring reaction progress, quantifying impurities, or identifying ionic species.

High Performance Liquid Chromatography (HPLC) for Reaction Intermediates and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it suitable for monitoring reaction intermediates and degradation products of this compound. thermofisher.comspectrumchemical.comrcilabscan.com HPLC methods can be tailored by selecting appropriate columns, mobile phases, and detectors to achieve the desired separation and sensitivity. sielc.com For instance, a study on the degradation of N,N-dimethylacetamide (a related compound) in wastewater utilized HPLC to identify and quantify degradation products. nih.govresearchgate.net

A typical HPLC method for analyzing amide compounds might employ a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. oup.comnih.gov UV detection is commonly used for compounds containing a chromophore. sielc.com The retention time of each compound is a key parameter for its identification, while the peak area is used for quantification.

In a study investigating the treatment of N,N-dimethylacetamide contaminated wastewater, HPLC analysis was crucial in identifying intermediates. nih.gov The researchers were able to propose degradation pathways based on the detected compounds. nih.gov

Table 1: HPLC Conditions for Analysis of Related Amides

| Parameter | Condition |

|---|---|

| Column | Primesep 100, 4.6x150 mm, 5 µm |

| Mobile Phase | MeCN/H₂O - 5/95% with 0.2% H₃PO₄ |

| Flow Rate | 1.0 ml/min |

| Detection | UV, 200 nm |

Source: SIELC Technologies sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. medistri.swiss It is particularly well-suited for determining the purity of this compound and for identifying and quantifying volatile impurities. vwr.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. medistri.swiss The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification. medistri.swiss

The use of GC-MS for impurity profiling is a standard practice in the pharmaceutical and chemical industries. medistri.swissthermofisher.comresearchgate.net For instance, a study on residual solvents in illicit cocaine utilized GC-MS to identify and quantify various solvents, demonstrating the technique's sensitivity and specificity. researchgate.net Similarly, GC-MS can be employed to detect trace impurities in this compound that may arise from the manufacturing process or degradation. A study on N,N-dimethylacetamide demonstrated the use of GC-MS/MS for detecting the compound in complex water matrices. shimadzu.com

Table 2: Example GC-MS Parameters for Impurity Analysis

| Parameter | Condition |

|---|---|

| GC System | TRACE™ 1310 GC |

| Column | TraceGOLD™ TG-WaxMS B, 30 m x 0.32 mm x 0.5 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 10 min) to 200 °C at 45 °C/min |

| MS Detector | Q Exactive GC Orbitrap GC-MS/MS |

Source: Thermo Fisher Scientific thermofisher.com

Ion Chromatography (IC) for Ionic Degradation Products (e.g., Ammonium (B1175870), Dimethylamine)

Ion Chromatography (IC) is the preferred method for the determination of ionic species in a sample. metrohm.comthermofisher.com In the context of this compound research, IC is invaluable for identifying and quantifying ionic degradation products that may form, such as ammonium and dimethylamine (B145610). nih.govresearchgate.net The degradation of amides can lead to the cleavage of the amide bond, resulting in the formation of these and other ionic species.

A study on the biodegradation of N,N-dimethylacetamide in wastewater effectively used IC to monitor the concentration of ammonium and dimethylamine, which were identified as major degradation products. nih.gov This information was crucial for understanding the degradation pathway. nih.gov IC systems typically use an ion-exchange column to separate ions based on their charge and size, followed by conductivity detection. thermofisher.com

Table 3: IC Application for Anionic Impurities in a Related Amide

| Analyte | Sample Matrix | Technique |

|---|---|---|

| Chloride, bromide, nitrate (B79036), phosphate (B84403), sulfate | Dimethylacetamide | Anion chromatography with conductivity detection after chemical suppression |

Source: Metrohm metrohm.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Precision Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. oup.comnih.govoup.comresearchgate.net This makes it an ideal tool for the high-precision analysis of metabolites of this compound in biological matrices. The initial chromatography step separates the metabolites from the complex biological matrix, and the tandem mass spectrometry provides structural information for unambiguous identification and accurate quantification, even at very low concentrations. oup.comnih.govoup.comresearchgate.net

A study on the urinary metabolites of N,N-dimethylacetamide (DMAC) highlights the advantages of LC-MS/MS over traditional GC methods, which can suffer from thermal degradation of metabolites. oup.comnih.govoup.comresearchgate.net The LC-MS/MS method allowed for the simultaneous quantification of DMAC and its metabolites, including N-hydroxymethyl-N-methylacetamide (DMAC-OH) and N-methylacetamide (NMAC), with high precision and low limits of detection. oup.comnih.govoup.comresearchgate.net

Table 4: Performance of LC-MS/MS for DMAC Metabolite Analysis in Urine

| Compound | Limit of Detection (mg/L) | Calibration Range (mg/L) | Correlation Coefficient (r) |

|---|---|---|---|

| DMAC | 0.04 | 0.05-5 | ≥0.999 |

| DMAC-OH | 0.02 | 0.05-5 | ≥0.999 |

| NMAC | 0.05 | 0.05-5 | ≥0.999 |

Source: Journal of Occupational Health oup.comnih.govoup.com

Thermoacoustical and Viscometric Methods for Mixture Characterization

Thermoacoustical and viscometric methods provide valuable insights into the intermolecular interactions and physicochemical properties of liquid mixtures containing this compound. These techniques are based on the measurement of properties such as ultrasonic velocity, density, and viscosity.

Ultrasonic Velocity, Density, and Viscosity Measurements for Molecular Interaction Studies

The measurement of ultrasonic velocity, density, and viscosity of binary and ternary mixtures containing N,N-dimethylacetamide (a structurally similar compound) has been used to study molecular interactions. scholarsresearchlibrary.comjocpr.comtroindia.insemanticscholar.orgscialert.netbohrium.comphyschemres.org From these experimental data, various acoustical and thermodynamic parameters can be calculated, such as adiabatic compressibility, intermolecular free length, acoustic impedance, and excess molar volume. jocpr.comtroindia.insemanticscholar.org The deviation of these parameters from ideal behavior provides information about the nature and strength of interactions between the component molecules, such as hydrogen bonding and dipole-dipole interactions. scholarsresearchlibrary.comsemanticscholar.org

For example, studies on mixtures of N,N-dimethylacetamide with alcohols have shown non-linear variations in ultrasonic velocity and viscosity with changing mole fraction, indicating the presence of molecular associations. scholarsresearchlibrary.comsemanticscholar.org The increase in these parameters with increasing concentration of one component can suggest an increase in molecular association. scholarsresearchlibrary.com These studies are typically conducted at different temperatures to understand the effect of thermal energy on the intermolecular forces. scholarsresearchlibrary.comjocpr.com

Table 5: Experimentally Measured Properties of a Binary Mixture of N,N-Dimethylacetamide (NNDMA) and Benzonitrile at 308 K

| Mole Fraction of NNDMA | Density ( kg/m ³) | Viscosity (mPa·s) | Ultrasonic Velocity (m/s) |

|---|---|---|---|

| 0.0000 | 992.1 | 1.002 | 1324 |

| 0.1005 | 988.2 | 0.981 | 1332 |

| 0.2012 | 984.3 | 0.963 | 1341 |

| 0.3022 | 980.1 | 0.942 | 1350 |

| 0.4034 | 976.2 | 0.921 | 1359 |

| 0.5049 | 972.1 | 0.903 | 1368 |

| 0.6067 | 968.3 | 0.882 | 1377 |

| 0.7088 | 964.2 | 0.864 | 1386 |

| 0.8111 | 960.3 | 0.843 | 1395 |

| 0.9138 | 956.1 | 0.821 | 1404 |

| 1.0000 | 952.2 | 0.803 | 1412 |

Source: Journal of Chemical and Pharmaceutical Research jocpr.com

Degradation and Environmental Transformation Mechanisms of N,n Dimethylacetamide

Biotransformation Pathways and Microbial Degradation

The biodegradation of N,N-Dimethylacetamide is a critical process in its environmental fate, with several microorganisms capable of utilizing it as a source of carbon and nitrogen. nih.govnih.gov Studies have shown that biological treatment processes, such as those using membrane bioreactors (MBRs) and constructed wetlands, can effectively remove DMAC from wastewater, with removal efficiencies reaching up to 98-99%. nih.govmdpi.comresearchgate.net

One notable microorganism, Rhodococcus sp. strain B83, isolated from the rhizosphere of a pagoda tree, has demonstrated the ability to use DMAC as its sole source of carbon and nitrogen. nih.gov This strain can tolerate high concentrations of DMAC, achieving a degradation efficiency of 96.1% over 120 hours with an initial concentration of 15,000 mg/L. nih.gov The biodegradation process involves specific enzymatic pathways that break down the DMAC molecule into simpler, less harmful substances. nih.gov In systems like vertical flow (VF) wetlands, complete degradation of DMAC has been observed, highlighting the effectiveness of biofilm-based aerobic processes. mdpi.comresearchgate.net

The microbial degradation of DMAC proceeds through the formation of several key intermediates. The primary and most commonly identified intermediate is dimethylamine (B145610) (DMA). nih.govmdpi.comresearchgate.netresearchgate.net The cleavage of the amide bond in DMAC results in the formation of DMA and acetate (B1210297).

In various biodegradation studies, the accumulation of DMA is observed, which is then further degraded. nih.govmdpi.com Acetate is also a primary intermediate; however, it is often not detected in high concentrations because it is readily biodegradable and quickly consumed by microorganisms. nih.gov The nitrogen from the DMAC molecule is typically converted into ammonia (B1221849) and subsequently nitrified to nitrate (B79036). nih.govmdpi.com Analysis using techniques like ion chromatography and HPLC has confirmed the presence of these intermediates in bioreactor systems treating DMAC-containing wastewater. nih.gov

Table 1: Microbial Degradation of N,N-Dimethylacetamide

| Microorganism/System | Key Intermediates Identified | Degradation Efficiency | Reference |

|---|---|---|---|

| Rhodococcus sp. strain B83 | Acetate, Ammonia, Nitrate | 96.1% in 120 hours | nih.govnih.gov |

| Anoxic-Oxic Membrane Bioreactor (MBR) | Dimethylamine (DMA), Ammonium (B1175870) | Up to 98% DMAC removal | nih.gov |

Hydrolytic and Photochemical Degradation in Aqueous Systems

Beyond biological breakdown, DMAC is also subject to abiotic degradation processes, including hydrolysis and photochemical degradation, particularly in aqueous environments.

Hydrolytic Degradation: The hydrolysis of DMAC involves the cleavage of the acyl-N bond. This reaction is significantly influenced by pH. In the presence of acids, DMAC hydrolyzes to form acetic acid and dimethylamine. wikipedia.orgacs.org Conversely, the compound shows greater resistance to hydrolysis under basic conditions, which makes it a suitable solvent for reactions involving strong bases. wikipedia.orgacs.org Studies on N-substituted amides show that hydrolysis rates are pH-dependent and increase in both acidic and basic conditions compared to near-neutral pH. psu.edu In aqueous solutions containing traces of water, DMAC can slowly hydrolyze to dimethylammonium acetate, a process that is accelerated by the presence of salts like lithium chloride. researchgate.net

Photochemical Degradation: Photochemical processes, particularly those involving advanced oxidation, can effectively degrade DMAC. In aqueous solutions, photocatalytic oxidation using titanium dioxide (TiO₂) as a photocatalyst has been shown to break down the molecule. deswater.comresearchgate.nettandfonline.com The degradation proceeds through the generation of highly reactive hydroxyl radicals. The nitrogen atom in the DMAC molecule is ultimately mineralized to nitrate (NO₃⁻). deswater.comtandfonline.com The atmospheric degradation of vapor-phase DMAC is driven by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 28 hours. nih.gov Other studies have investigated the use of UV radiation, alone or in combination with oxidizing agents like ozone (O₃) and hydrogen peroxide (H₂O₂), to degrade DMAC in water. njit.edu

Table 2: Abiotic Degradation of N,N-Dimethylacetamide

| Degradation Process | Conditions | Major Products/Intermediates | Reference |

|---|---|---|---|

| Acid Hydrolysis | Presence of acid (e.g., HCl) and water | Acetic acid, Dimethylamine | wikipedia.org |

| Photocatalysis | Aqueous TiO₂ suspensions, UV light | Nitrate (NO₃⁻) | deswater.comtandfonline.com |

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2-acetamido-N,N-dimethylacetamide | - |

| N,N-Dimethylacetamide | DMAC |

| Dimethylamine | DMA |

| Acetate | - |

| Acetic Acid | - |

| Ammonium | - |

| Nitrate | NO₃⁻ |

| Nitrite | - |

| N-methylformamide | MMAC |

| Titanium Dioxide | TiO₂ |

| Ozone | O₃ |

| Hydrogen Peroxide | H₂O₂ |

| Lithium Chloride | LiCl |

Future Research Directions and Emerging Areas

Development of Novel Green Synthetic Routes

The traditional synthesis of 2-acetamido-N,N-dimethylacetamide involves the reaction of acetic acid or its derivatives with dimethylamine (B145610). acs.org While effective, these methods often require high temperatures and can generate byproducts, prompting the exploration of more environmentally friendly "green" synthetic routes. Future research is focused on developing catalytic systems that can operate under milder conditions, utilize renewable feedstocks, and minimize waste generation. The goal is to create more sustainable and economically viable production methods for this important solvent.

Exploration of New Catalytic Applications and Mechanisms

This compound is not only a solvent but can also participate directly in chemical reactions, acting as a reactant or catalyst. nih.govmdpi.com It can donate its own atoms—hydrogen, carbon, nitrogen, and oxygen—for the synthesis of various compounds. nih.govmdpi.com Researchers are actively exploring new catalytic applications for DMAc, particularly in the synthesis of heterocycles and other complex organic molecules. mdpi.com Understanding the mechanisms by which DMAc participates in these reactions is a key area of investigation, with studies focusing on the role of reaction intermediates and the influence of catalysts. nih.govmdpi-res.com

Recent studies have highlighted the use of DMAc in combination with transition metal catalysts for a variety of transformations. nih.gov For instance, it has been employed in copper-catalyzed reactions for the synthesis of pyridines and in ruthenium-catalyzed cyclization reactions. nih.govmdpi.com The ability of DMAc to act as a source of different fragments makes it a versatile tool in synthetic organic chemistry. mdpi.com

Advanced Computational Modeling of Reactivity and Complex Systems

Computational chemistry offers powerful tools to understand and predict the behavior of chemical systems at the molecular level. For this compound, advanced computational modeling is being used to investigate its reactivity and its interactions in complex systems. These models can help elucidate reaction mechanisms, predict the outcomes of new reactions, and design more efficient catalytic processes. nih.gov

For example, computational studies have been employed to understand the Van der Waals complex formed between fluorinated aromatic rings and DMAc, providing insights into the reaction pathways. nih.gov Such modeling is crucial for optimizing reaction conditions and developing novel synthetic strategies.

Design and Synthesis of Tailored Functional Derivatives

The modification of the this compound structure can lead to new molecules with tailored properties. Researchers are designing and synthesizing functional derivatives of DMAc to enhance its performance in specific applications. acs.orgrsc.org This includes creating derivatives with improved inhibitory activity against biological targets or with enhanced properties for use in materials science. acs.orgrsc.org

A notable example is the synthesis of 3-acetyl indole (B1671886) derivatives incorporating the N,N-dimethylacetamide moiety. acs.org These derivatives have been evaluated as potential imaging agents for positron emission tomography (PET), demonstrating the potential for creating medically relevant molecules based on the DMAc scaffold. acs.org The synthesis of these derivatives often involves multi-step procedures, starting from commercially available materials. acs.org

Innovative Analytical Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides valuable information for process optimization and control. Innovative analytical techniques are being developed for the in situ monitoring of reactions involving this compound. chromatographyonline.com Techniques such as headspace gas chromatography (GC) are employed to analyze volatile components in reactions where DMAc is used as a high-boiling solvent. chromatographyonline.com

Furthermore, advanced methods like two-dimensional gas chromatography (2D-GC) can be used to separate complex mixtures and enhance the sensitivity of detection for trace impurities. chromatographyonline.com These analytical advancements are crucial for ensuring the quality and purity of products synthesized using DMAc.

Mechanistic Understanding of Polymer-Solvent Interactions at the Molecular Level

One of the primary industrial uses of this compound is as a solvent for polymers, particularly in the production of synthetic fibers. canada.caoecd.org Understanding the interactions between DMAc and polymers at the molecular level is essential for optimizing dissolution processes and controlling the properties of the final materials. dtic.milresearchgate.net

Q & A

Q. Answer :

-

Synthesis :

- Solvent-mediated reactions : Use polar aprotic solvents like N,N-dimethylacetamide (DMAc) with catalysts such as p-toluenesulfonyl chloride (p-TsCl) and pyridine for esterification reactions. For example, cellulose derivatives can be synthesized by dissolving cellulose in DMAc/LiCl systems at temperatures ranging from 28–70°C .

- Lithium chloride compatibility : DMAc/LiCl solvent systems are effective for dissolving biopolymers like cellulose, enabling homogeneous reactions with acylating agents .

-

Characterization :

- Gas chromatography (GC) : Assess purity (≥99%) by GC, as standardized in USP protocols .

- Light scattering : Determine molecular weight and polymer conformation in solution using static/dynamic light scattering .

- Thermodynamic properties : Measure boiling points (e.g., ~164–167°C for DMAc) and enthalpies of vaporization using NIST-referenced methods .

Basic: What safety protocols are critical when handling N,N-dimethylacetamide derivatives in research laboratories?

Q. Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. DMAc is readily absorbed through the skin and may cause hepatotoxicity .

- Ventilation : Use fume hoods to avoid inhalation of vapors. DMAc has a low vapor pressure but can accumulate to hazardous levels in confined spaces .

- First aid :

- Skin contact : Wash immediately with soap and water for ≥15 minutes .

- Ingestion : Do not induce vomiting; seek medical attention .

- Carcinogenicity : Classify DMAc as a Group 2B carcinogen (possibly carcinogenic to humans) based on IARC evaluations. Limit occupational exposure to <1 ppm .

Basic: How is N,N-dimethylacetamide utilized as a solvent in polymer and membrane research?

Q. Answer :

- Cellulose dissolution : DMAc/LiCl systems dissolve cellulose via disruption of hydrogen bonds, enabling the synthesis of cellulose esters (e.g., acetates) for films or fibers .

- Membrane fabrication : DMAc is a preferred solvent for casting proton-exchange membranes (e.g., for fuel cells) due to its high boiling point (140°C) and compatibility with sulfonated polymers. Compare with N-methylpyrrolidone (NMP) for optimizing conductivity .

- Hansen solubility parameters : DMAc’s parameters (δD=18.2, δP=11.5, δH=10.2 MPa¹/²) align closely with cellulose, making it ideal for predicting solvent-polymer interactions .

Advanced: How can researchers resolve contradictions in toxicological data for N,N-dimethylacetamide derivatives?

Q. Answer :

- Dose-response analysis : Evaluate species-specific toxicity. For example, mice exposed to 350 ppm DMAc showed sex-dependent survival rates (30% females vs. 15% males), highlighting the need for gender-balanced studies .

- Metabolite tracking : Monitor acetamide (a DMAc metabolite) in urine or blood using LC-MS. Rats excrete similar metabolites to humans, but interspecies variability necessitates cross-validation .

- Genotoxicity assays : Use in vitro models (e.g., Ames test, comet assay) to assess DNA damage. IARC notes weak evidence for DMAc’s genotoxicity, requiring further mechanistic studies .

Advanced: What strategies optimize reaction conditions for synthesizing acetamide derivatives in non-polar solvents?

Q. Answer :

- Catalyst selection : p-TsCl in DMAc accelerates esterification of cellulose by 3-fold compared to traditional catalysts .

- Temperature gradients : Conduct reactions at 50–70°C to balance reaction rate and solvent stability. Higher temperatures (>70°C) may degrade DMAc .

- Solvent recycling : Distill DMAc post-reaction (boiling point ~165°C) to recover >95% purity, reducing waste and cost .

Advanced: How should researchers evaluate the carcinogenic potential of N,N-dimethylacetamide in long-term studies?

Q. Answer :

- Rodent bioassays : Administer DMAc orally (50–200 mg/kg/day) over 24 months. IARC reports sufficient evidence of carcinogenicity in rodents, including hepatocellular adenomas .

- Biomarker analysis : Quantify N-methylacetamide metabolites in urine as exposure biomarkers. Correlate with histopathological findings (e.g., liver necrosis) .